Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate
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Overview
Description
Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate is a chemical compound with the molecular formula C10H12O2. It is characterized by a cycloheptatriene ring substituted with an ethyl group and an ester functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid.
Reduction: Formation of 4-ethylcyclohepta-2,4,6-triene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The cycloheptatriene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate can be compared with other similar compounds such as:
Ethyl cyclohepta-2,4,6-triene-1-carboxylate: Lacks the ethyl substitution on the ring, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group, leading to variations in chemical behavior.
4-Ethylcyclohepta-2,4,6-triene-1-carboxylic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.
This compound stands out due to its unique combination of a cycloheptatriene ring and an ester functional group, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
651046-47-8 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate |
InChI |
InChI=1S/C12H16O2/c1-3-10-6-5-7-11(9-8-10)12(13)14-4-2/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
HWYZNJRAUNSERX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(C=C1)C(=O)OCC |
Origin of Product |
United States |
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